molecular formula C8H11F3O3S B8495980 5,5-Dimethyl-1-cyclopentenyl trifluoromethanesulfonate CAS No. 153580-03-1

5,5-Dimethyl-1-cyclopentenyl trifluoromethanesulfonate

Cat. No. B8495980
M. Wt: 244.23 g/mol
InChI Key: SEAXRDLUZSGVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08450522B2

Procedure details

To a solution of 2,2-dimethylcyclopentanone T6.1 (available from ChemSampCo) (3.00 g, 26.75 mmol) in THF (100 mL), was slowly added LDA (14.7 mL, 2.0 M, in heptane) at −78° C. The resulting mixture was stirred at −78° C. for 1 hour. A solution of N-phenyltriflamide (10.00 g, 28.00 mmol) was added to the mixture at −78° C., and stirring was continued at 0° C. for 2 hours and then at room temperature overnight. The reaction mixture was extracted with hexane (80×2 mL). The organic layer was washed with saturated Na2CO3 (30 mL), brine (20 mL), and dried with MgSO4. The solvent was removed, and the residue was purified by CombiFlash® chromatography (eluant was EtOAc and hexane) to give T6.2. 1H NMR (CDCl3) δ ppm 1.16 (s, 6H), 1.86 (t, J=7.1 Hz, 2H), 2.36 (t, J=7.1 Hz, 2H), 5.56 (m, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:8])[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].[Li+].CC([N-]C(C)C)C.C1C=CC(N[S:24]([C:27]([F:30])([F:29])[F:28])(=[O:26])=[O:25])=CC=1>C1COCC1>[F:28][C:27]([F:30])([F:29])[S:24]([O:7][C:3]1[C:2]([CH3:8])([CH3:1])[CH2:6][CH2:5][CH:4]=1)(=[O:26])=[O:25] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1(C(CCC1)=O)C
Step Two
Name
Quantity
14.7 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 0° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with hexane (80×2 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated Na2CO3 (30 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by CombiFlash® chromatography (eluant was EtOAc and hexane)
CUSTOM
Type
CUSTOM
Details
to give T6.2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(S(=O)(=O)OC1=CCCC1(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.